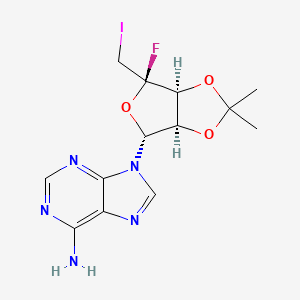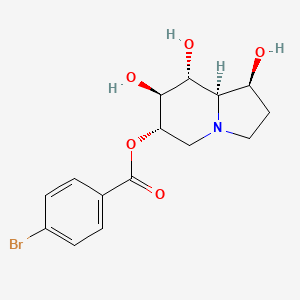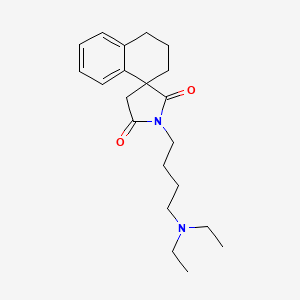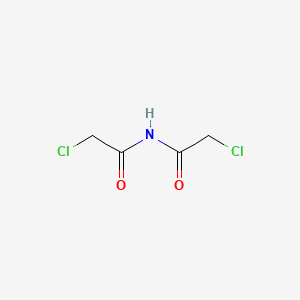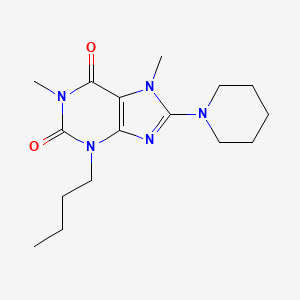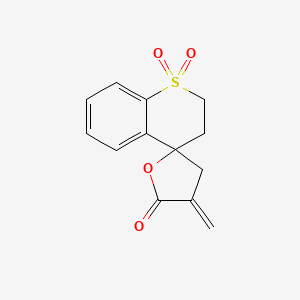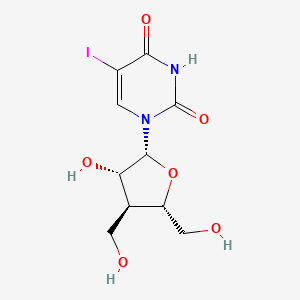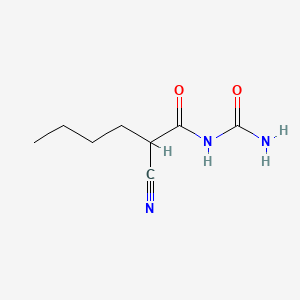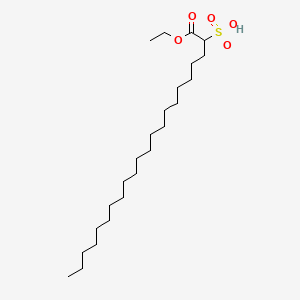
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the oxireno and benzene rings through cyclization reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties and biological activities.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for more complex molecules. Its unique structure might impart desirable properties to industrial products.
Mécanisme D'action
The mechanism of action of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to changes in biological pathways and cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other acridine derivatives, oxireno compounds, and polycyclic aromatic hydrocarbons. These compounds share structural features with (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of fused rings and functional groups, which may confer unique reactivity and biological activity
Propriétés
Numéro CAS |
85617-43-2 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-12-10(16-17(21-16)15(14)20)6-5-9-7-8-3-1-2-4-11(8)18-13(9)12/h1-7,14-17,19-20H |
Clé InChI |
TYTMMMHDXYYATJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C5C4O5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


